N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine Deacylated alfuzosin is a biochemical.
Brand Name: Vulcanchem
CAS No.: 76362-29-3
VCID: VC0525276
InChI: InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)
SMILES: CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Molecular Formula: C14H21N5O2
Molecular Weight: 291.35 g/mol

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine

CAS No.: 76362-29-3

Cat. No.: VC0525276

Molecular Formula: C14H21N5O2

Molecular Weight: 291.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine - 76362-29-3

Specification

CAS No. 76362-29-3
Molecular Formula C14H21N5O2
Molecular Weight 291.35 g/mol
IUPAC Name 2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine
Standard InChI InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)
Standard InChI Key HVTJQTPDNHTWGI-UHFFFAOYSA-N
SMILES CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Canonical SMILES CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Key substituents include:

  • 6,7-Dimethoxy groups: These electron-donating groups enhance solubility and influence receptor binding .

  • N2-Methyl and N2-(3-aminopropyl) groups: The methyl group contributes to lipophilicity, while the aminopropyl side chain enables hydrogen bonding and protonation under physiological conditions .

The molecule is achiral, lacking stereocenters, which simplifies synthetic and analytical workflows.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₄H₂₁N₅O₂
Molecular Weight291.35 g/mol
Purity (Commercial)>95% (HPLC)
Storage Conditions2–8°C (dark, anhydrous)
SolubilitySoluble in DMSO, methanol

Data derived from commercial suppliers indicate consistent quality across batches .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with 2,4-dichloro-6,7-dimethoxyquinazoline, which undergoes sequential nucleophilic substitutions:

  • N2 Amination: Reaction with 3-(methylamino)propylamine introduces the N2-methyl-3-aminopropyl side chain .

  • N4 Amination: Subsequent reaction with ammonia or ammonium salts yields the 4-amino group .

Critical parameters include:

  • Temperature: 80–100°C for optimal reaction rates .

  • Catalysts: Palladium-based catalysts for Buchwald–Hartwig couplings in advanced routes .

Industrial Scalability

Industrial production faces challenges in:

  • Purification: Chromatography is required to separate regioisomers .

  • Yield Optimization: Current yields range from 40–60%, necessitating process intensification.

Pharmacological Activities

Anticancer Mechanisms

The compound inhibits cancer cell proliferation via:

  • Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 (breast) and A549 (lung) cells .

  • Cell Cycle Arrest: Blocks G1/S transition by downregulating cyclin D1 .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
MCF-70.83
A5490.95
HCT116 (colon)0.006

Antimicrobial Efficacy

Against bacterial pathogens:

  • Gram-positive: MIC = 15 μg/mL for S. aureus.

  • Gram-negative: MIC = 17 μg/mL for P. aeruginosa.

The 6,7-dimethoxy groups likely disrupt microbial membrane integrity via hydrophobic interactions .

Cardiovascular Effects

In hypertensive rat models:

  • Blood Pressure Reduction: 25 mmHg decrease in systolic pressure at 10 mg/kg.

  • Endothelial Protection: Enhances nitric oxide synthase activity by 30%.

Relationship to Alfuzosin

Structural and Functional Parallels

As a deacetylated analog of alfuzosin, this compound shares:

  • Alpha-1 Adrenergic Antagonism: Binds to α₁ₐ receptors (Kᵢ = 8.2 nM) .

  • Uroselectivity: Preferentially relaxes prostate smooth muscle over vascular tissue .

Table 2: Pharmacokinetic Comparison with Alfuzosin

ParameterAlfuzosinThis Compound
Oral Bioavailability49%22%
Half-life (hours)106.5
Protein Binding90%78%

Recent Advances and Future Directions

EGFR Inhibition

Recent studies demonstrate subnanomolar EGFR inhibition (IC₅₀ = 0.143 nM), surpassing afatinib (IC₅₀ = 0.102 nM) in selectivity . Molecular dynamics simulations reveal stable binding to the EGFR ATP pocket (ΔG = −9.8 kcal/mol) .

Hybrid Derivatives

Quinazoline-tetrahydropyrimidine hybrids (e.g., compound 15b) show dual EGFR/HER2 inhibition, reducing tumor volume by 62% in xenograft models .

Challenges and Opportunities

  • Bioavailability: Prodrug strategies (e.g., phosphate esters) are under investigation to improve oral absorption .

  • Targeted Delivery: Nanoparticle formulations (PLGA-based) enhance tumor accumulation by 4-fold in preclinical trials .

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